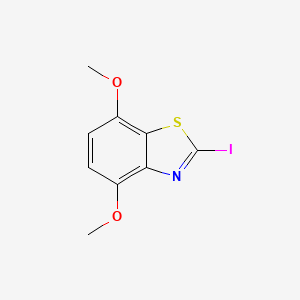

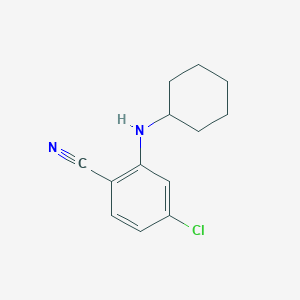

![molecular formula C14H16N4O3S2 B2653353 Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1421454-27-4](/img/structure/B2653353.png)

Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a pyridine ring, and a carbamate group . The compound is likely to be involved in various chemical reactions due to the presence of these functional groups .

Synthesis Analysis

The synthesis of such a compound could involve several steps. One possible method could involve the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . Another approach could involve a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. X-ray crystallography analyses could reveal more about the structure of this compound .Chemical Reactions Analysis

This compound, due to its complex structure and the presence of multiple functional groups, is likely to be involved in a variety of chemical reactions. For example, it could undergo oxidation reactions catalyzed by transition metals . It could also participate in Diels–Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its melting point, solubility, and reactivity could vary depending on the arrangement of its functional groups .Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a key area of research involving Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate. These compounds are significant due to their potential applications in various fields of medicinal chemistry and material science. For instance, pyridine-based heterocycles have been synthesized using similar compounds as starting materials, highlighting the versatility of these chemical structures in generating new molecules with potentially valuable properties (El-Kashef et al., 2010).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal properties of compounds related to Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has shown promising results. For example, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and displayed significant biological activity against various microorganisms, suggesting potential applications in combating bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016).

Anticonvulsant Activities

The anticonvulsant activities of thiophene-containing derivatives have been extensively studied, indicating their potential utility in developing new treatments for epilepsy. Derivatives of the chemical compound have been evaluated for their effectiveness in preventing seizures, with some compounds showing promising results in both in vitro and in vivo models (Wang et al., 2019).

Electrochemical Applications

Another research avenue explores the electrochemical properties of polymers derived from thiophene-based compounds similar to Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate. These studies focus on the synthesis of copolymers and their application in electrochromic devices, demonstrating the material science applications of these compounds (Aydın & Kaya, 2013).

Antidepressant Activities

Research into the antidepressant activities of thiophene-based heterocyclic compounds has revealed the potential of these molecules in treating depression. Synthesized derivatives have shown significant effects in reducing immobility time in the forced swim test (FST) and tail suspension test (TST), suggesting their efficacy as antidepressants (Wang et al., 2019).

Future Directions

properties

IUPAC Name |

methyl N-[5-(thiophen-2-ylmethylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-21-14(20)17-12-16-10-4-5-18(8-11(10)23-12)13(19)15-7-9-3-2-6-22-9/h2-3,6H,4-5,7-8H2,1H3,(H,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFFGYBMZGYWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

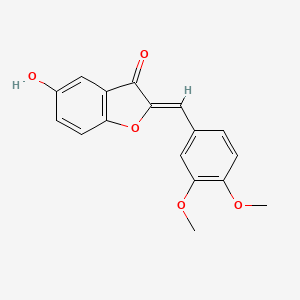

![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)

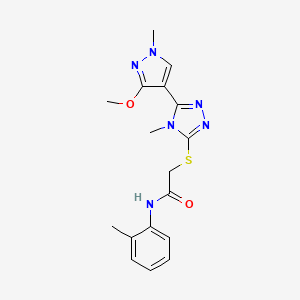

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653273.png)

![2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2653275.png)

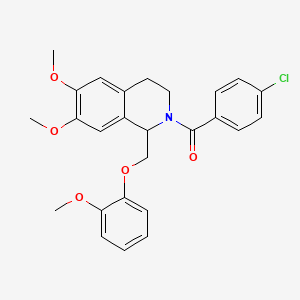

![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)